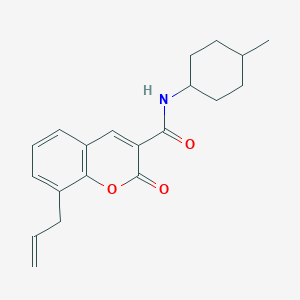![molecular formula C17H18ClFN2O4S B6105222 N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6105222.png)
N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote cancer cell growth and survival. By blocking BTK, this compound disrupts these pathways and leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, the compound has been found to reduce inflammation and improve immune function in preclinical models. This compound has also been shown to have a favorable safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide is its specificity for BTK, which makes it a potentially effective and targeted therapy for cancer. However, one limitation is that the compound may not be effective in all types of cancer, and further studies are needed to determine its optimal use in different patient populations.
Orientations Futures
There are several potential future directions for research on N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide. One area of interest is the development of combination therapies that include this compound with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is the investigation of this compound in other types of cancer, such as solid tumors. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical settings.
Méthodes De Synthèse
The synthesis of N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide involves several steps, including the reaction of 2-chloro-4-fluorobenzene with piperidine, followed by the addition of a sulfonyl chloride and then a furan derivative. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. This compound has also been found to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
N-[[1-(2-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S/c18-14-9-13(19)5-6-16(14)26(23,24)21-7-1-3-12(11-21)10-20-17(22)15-4-2-8-25-15/h2,4-6,8-9,12H,1,3,7,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVPOPGYJMHURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)Cl)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6105143.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide 1-oxide](/img/structure/B6105150.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide](/img/structure/B6105186.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B6105188.png)
![4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B6105195.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6105212.png)
![ethyl 4-hydrazono-2-methyl-1-phenyl-1,4-dihydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B6105214.png)

![2-[(5-[(2-hydroxyethoxy)methyl]-3-{[[(2-hydroxyethoxy)methyl](dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxanyl)methoxy]ethanol](/img/structure/B6105221.png)
![(3S*,4S*)-4-{methyl[(3-methyl-2-pyridinyl)methyl]amino}-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B6105223.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6105229.png)
![2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B6105230.png)
![3-[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B6105240.png)